S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate

heat stability flavor retention bakery processing

S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate, commonly named menthone-8-thioacetate or p-mentha-8-thiol-3-one acetate (FEMA 3809, JECFA 506), is a sulfur-containing terpenoid ester belonging to the menthane family of flavor substances. It presents a characteristic blackcurrant, catty, fruity and herbal odor profile, with a softer and more subdued character than its free-thiol analog.

Molecular Formula C12H20O2S
Molecular Weight 228.35 g/mol
CAS No. 94293-57-9
Cat. No. B3059102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate
CAS94293-57-9
Molecular FormulaC12H20O2S
Molecular Weight228.35 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1)C(C)(C)SC(=O)C
InChIInChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3
InChIKeyAMXPURQVAMENCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in n-hexane

Structure & Identifiers


Interactive Chemical Structure Model





Menthone-8-Thioacetate (CAS 94293-57-9) – A Differentiated Sulfur Flavorant for Blackcurrant, Guava & Tropical Formulations


S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate, commonly named menthone-8-thioacetate or p-mentha-8-thiol-3-one acetate (FEMA 3809, JECFA 506), is a sulfur-containing terpenoid ester belonging to the menthane family of flavor substances [1]. It presents a characteristic blackcurrant, catty, fruity and herbal odor profile, with a softer and more subdued character than its free-thiol analog [2]. The compound is recognized as a food-grade flavoring agent by both the U.S. FDA (FEMA GRAS 17) and the Joint FAO/WHO Expert Committee on Food Additives [1]. Its primary commercial use lies in high-impact fruit flavor formulations, particularly blackcurrant, guava, passionfruit, lychee, mango, and melon profiles [2].

Why p-Mentha-8-Thiol-3-One Cannot Simply Replace Menthone-8-Thioacetate in Flavor Formulations


Although menthone-8-thioacetate and its free thiol analog (p-mentha-8-thiol-3-one, FEMA 3177) share the same menthane skeleton and both contribute catty, blackcurrant notes, they cannot be interchanged without altering sensory fidelity and shelf-life performance. The acetate ester is chemically more stable to heat and oxidation and is significantly less prone to hydrogen sulfide loss during storage, a degradation pathway that generates objectionable sulfurous off-odors in the free thiol [1]. Furthermore, the acetate’s olfactory profile is described as softer and free of the metallic undertones often associated with the thiol, allowing higher and more flexible dosage in delicate fruit compositions [1]. Direct substitution of the acetate with the thiol therefore compromises both organoleptic quality and formulation robustness [1].

Quantitative Differentiation Evidence for Menthone-8-Thioacetate vs. Closest Analogs


Thermal Stability Advantage Over p-Mentha-8-Thiol-3-One in Bakery and Heat-Processed Flavors

Menthone-8-thioacetate is described as 'significantly more heat stable' than the corresponding free thiol, p-mentha-8-thiol-3-one, enabling its use in baked goods and thermally processed foods where the thiol would undergo rapid degradation and aroma loss [1]. While direct quantitative degradation rate constants have not been published in the peer-reviewed literature, the practical consequence is evidenced by recommended usage levels: the acetate is successfully employed in bakery and soft confectionery applications at 1–2 ppm (finished product basis), whereas the free thiol is typically restricted to cold-fill or low-temperature applications [1][2].

heat stability flavor retention bakery processing

Suppressed Hydrogen Sulfide Liberation During Storage Compared to p-Mentha-8-Thiol-3-One

A key practical deficiency of the free thiol p-mentha-8-thiol-3-one is its gradual liberation of hydrogen sulfide (H₂S) under ambient storage conditions, leading to unpleasant sulfurous off-notes and reduced product shelf-life. Menthone-8-thioacetate is reported to be significantly less prone to H₂S loss on storage [1]. No quantitative headspace H₂S comparison study has been identified; however, the acetate's superior storage performance is consistently noted across supplier technical datasheets and flavorist practitioner reports [1][2].

storage stability shelf-life off-odor prevention

Differentiated Sensory Profile: Softer, Subdued Catty Note Without Metallic Undertones

Menthone-8-thioacetate possesses an odor profile described as 'softer and a little more subdued' than p-mentha-8-thiol-3-one, and importantly, it is free of the metallic undertones that often accompany the free thiol [1]. This sensory differentiation permits higher dosage flexibility: the acetate is used at 1–50 ppm across applications (lychee 1 ppm, mango 5 ppm, cantaloupe 8 ppm, guava 20 ppm, passionfruit up to 50 ppm), while the thiol, due to its harsher metallic edge, must be dosed far more conservatively to avoid off-notes [1].

sensory differentiation odor quality catty note flavor profile

Defined Purity and Physical Specification Range for Quality-Controlled Procurement

Commercially available menthone-8-thioacetate is supplied with well-defined purity and physical property specifications that facilitate incoming quality control. Typical specifications include assay 85.00–100.00%, specific gravity 1.043–1.053 at 20 °C, refractive index 1.503–1.513, and estimated logP (o/w) 2.46–2.50 [1]. These parameters are sufficiently narrow to allow reproducible dosing in automated flavor compounding. The free thiol, in contrast, exhibits wider specification variability across suppliers due to its inherent instability .

purity specification quality control procurement physicochemical characterization

High-Value Application Scenarios Where Menthone-8-Thioacetate (CAS 94293-57-9) Provides Verifiable Differentiation


Thermally Processed Blackcurrant and Berry Flavors (Bakery, Confectionery, Extruded Snacks)

In baked goods and heat-extruded products, menthone-8-thioacetate is the preferred catty/blackcurrant impact chemical because of its documented superior heat stability relative to p-mentha-8-thiol-3-one [1]. Formulators can achieve authentic blackcurrant and berry character at 1–2 ppm in finished product without the sulfurous degradation artifacts that plague the free thiol under thermal stress [1]. This directly reduces reformulation cycles and flavor overuse to compensate for bake-loss [2].

Tropical Fruit Flavors Requiring High Catty Impact Without Metallic Taint (Guava, Passionfruit, Lychee)

For guava, passionfruit, lychee, and mango flavor formulations, the acetate’s softer, metallic-free catty note permits higher dosage levels (5–50 ppm) to achieve intense tropical character without introducing off-notes [1]. This flexibility is critical for ready-to-drink beverages, where the thiol’s metallic edge would be perceptible even at low concentrations [1].

Long-Shelf-Life Ambient-Stable Flavor Compounds and Stock Keeping Units (SKUs)

Flavor manufacturers producing liquid flavor compounds intended for ambient storage benefit from the acetate’s resistance to H₂S liberation over time [1]. Selecting the acetate over the thiol minimizes the risk of customer complaints due to sulfurous odor development during the product’s shelf-life, thereby protecting brand integrity and reducing costly returns or rework [1].

Quality-Controlled Industrial Flavor Compounding and Automated Dosing Systems

The narrow and reliable specification profile of menthone-8-thioacetate (assay, specific gravity, refractive index) supports automated liquid flavor compounding with tight metering tolerances [1][2]. This uniformity is essential for high-throughput production of consistent finished flavor batches, giving the acetate a clear procurement advantage over the less consistently specified free thiol [1][2].

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